2,5-Dihydro-2,2-dimethylfuran
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Overview
Description
2,5-Dihydro-2,2-dimethylfuran: is a heterocyclic organic compound with the molecular formula C₆H₁₀O It is a derivative of furan, characterized by the presence of two methyl groups at the 2 and 2 positions and a dihydro structure, indicating partial hydrogenation of the furan ring
Mechanism of Action
Target of Action
It is known that this compound is a derivative of furan and is potentially used as a biofuel .
Mode of Action
It is known that the compound is a potential biofuel, which suggests that its mode of action might involve combustion to release energy .
Biochemical Pathways
It is known that the compound can be derived from cellulose , suggesting that it might be involved in the biochemical pathways related to cellulose degradation and biofuel production.
Pharmacokinetics
As a potential biofuel, its bioavailability would likely be more relevant in an industrial context rather than a biological one .
Result of Action
As a potential biofuel, its primary effect would likely be the release of energy during combustion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dihydro-2,2-dimethylfuran. For instance, the efficiency of its combustion might be affected by factors such as temperature and pressure .
Biochemical Analysis
Biochemical Properties
2,5-Dihydro-2,2-dimethylfuran plays a significant role in biochemical reactions
Cellular Effects
Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions:
Catalytic Hydrogenation: One common method for synthesizing 2,5-Dihydro-2,2-dimethylfuran involves the catalytic hydrogenation of 2,5-dimethylfuran. This reaction typically employs a metal catalyst such as palladium or nickel under hydrogen gas at elevated temperatures and pressures.
Dehydration of Alcohols: Another method involves the dehydration of 2,5-dimethyl-2,5-hexanediol using acidic catalysts like sulfuric acid or phosphoric acid. The reaction is carried out at high temperatures to facilitate the removal of water and formation of the furan ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5-Dihydro-2,2-dimethylfuran can undergo oxidation reactions to form various products, including 2,5-dimethylfuran and 2,5-dihydroxy-2,2-dimethylfuran. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be further reduced to form fully saturated derivatives such as 2,5-dimethyl tetrahydrofuran using hydrogen gas and metal catalysts.
Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for the introduction of various functional groups. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or nickel catalysts, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride), solvents like dichloromethane or chloroform.
Major Products Formed:
Oxidation: 2,5-Dimethylfuran, 2,5-Dihydroxy-2,2-dimethylfuran.
Reduction: 2,5-Dimethyl tetrahydrofuran.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry:
Building Block in Organic Synthesis: 2,5-Dihydro-2,2-dimethylfuran is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Potential Biofuel: Due to its high energy density and favorable combustion properties, this compound is being explored as a potential biofuel.
Industry:
Comparison with Similar Compounds
2,5-Dimethylfuran: A closely related compound with similar chemical properties but lacking the dihydro structure.
2,5-Dihydro-2,5-dimethoxyfuran: Another derivative of furan with methoxy groups at the 2 and 5 positions.
2,5-Dihydrofuran: A simpler derivative of furan with a dihydro structure but without the methyl groups.
Uniqueness: 2,5-Dihydro-2,2-dimethylfuran is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical reactivity and physical properties. Its potential as a biofuel and its applications in organic synthesis and polymer production highlight its versatility and importance in various fields .
Properties
IUPAC Name |
5,5-dimethyl-2H-furan |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(2)4-3-5-7-6/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJBOLLYKNPLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCO1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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